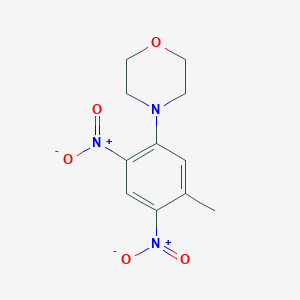

4-(5-Methyl-2,4-dinitrophenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methyl-2,4-dinitrophenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c1-8-6-10(12-2-4-19-5-3-12)11(14(17)18)7-9(8)13(15)16/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZPGOOEAUJAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Depth Investigation of Reaction Mechanisms and Kinetic Profiles Involving 4 5 Methyl 2,4 Dinitrophenyl Morpholine Analogues

Mechanistic Pathways of Nucleophilic Aromatic Substitution with Morpholine (B109124) Derivatives

The reaction of morpholine derivatives with activated aryl systems, such as those related to 4-(5-methyl-2,4-dinitrophenyl)morpholine, is a cornerstone of SNAr investigations. The mechanistic interpretation of this transformation has evolved, with significant evidence supporting both stepwise and concerted pathways, the prevalence of which depends on the specific nature of the reactants and the reaction environment.

The traditional and most widely taught mechanism for SNAr reactions is a two-step, addition-elimination process. nih.gov This stepwise pathway involves the initial attack of the nucleophile (morpholine) on the electron-deficient carbon atom of the aryl ring, leading to the formation of a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govwikipedia.org This is followed by the expulsion of the leaving group in a subsequent, often rapid, step to restore aromaticity.

However, a growing body of experimental and computational evidence suggests that many SNAr reactions, long assumed to be stepwise, may in fact proceed through a concerted mechanism. springernature.comstackexchange.combris.ac.uk In a concerted pathway, the bond formation with the incoming nucleophile and the bond cleavage of the leaving group occur simultaneously within a single transition state, avoiding the formation of a stable intermediate. psiberg.com

The choice between these two mechanistic frameworks is subtle and depends on several key factors:

Leaving Group Ability: Reactions with good leaving groups (e.g., chloride, bromide) are more likely to be concerted because the intermediate would be less stable and have a lower barrier to decomposition. stackexchange.com

Ring Activation: Substrates with very strong electron-withdrawing groups, such as two or three nitro groups, are better able to stabilize the negative charge of the Meisenheimer complex, thus favoring the stepwise mechanism. springernature.comstackexchange.com

Nucleophile: The nature of the incoming nucleophile also plays a role in the stability of any potential intermediate.

Recent studies suggest that the stepwise mechanism is most likely for reactions involving fluoride (B91410) as the leaving group (a poor leaving group) and the presence of at least one nitro group on the aromatic ring. springernature.com For many other combinations, including those with better leaving groups, the reaction is more likely to be concerted. stackexchange.com Some kinetic studies propose a mechanism that is on the borderline between concerted and stepwise pathways. researchgate.net

In the context of a stepwise mechanism, the characterization of intermediate species is paramount to understanding the reaction profile.

Meisenheimer Complexes: These are anionic σ-adducts formed from the addition of a nucleophile to an electron-poor aromatic ring. wikipedia.org In the reaction of a dinitrophenyl derivative with morpholine, the Meisenheimer complex is a cyclohexadienyl anion whose negative charge is delocalized across the ring and, most significantly, onto the oxygen atoms of the ortho and para nitro groups. youtube.com The presence of these electron-withdrawing groups is crucial for the stability of the complex. bris.ac.uk While often transient, stable Meisenheimer complexes have been isolated and characterized, particularly when poor leaving groups are involved. wikipedia.orgbris.ac.uk Their formation is often indicated by the appearance of an intense color in the reaction mixture. rsc.org

Quantitative Kinetic Analysis of Aminolysis Reactions

Kinetic studies of the aminolysis of 2,4-dinitrophenyl analogues provide quantitative data that further illuminates the reaction mechanism. These analyses involve measuring reaction rates under various conditions to determine rate constants and to probe the influence of substituents and solvents.

The aminolysis of substrates like 2,4-dinitrophenyl phenyl ether with morpholine is typically studied under pseudo-first-order conditions, with a large excess of the amine. rsc.orgfrontiersin.org The observed pseudo-first-order rate coefficients (kobsd) are determined, and plots of kobsd versus the amine concentration yield the second-order rate constant (kN). nih.govacs.org

A critical finding from these studies is the potential for a change in the rate-determining step (RDS). The reaction can be simplified into two main steps: the formation of the zwitterionic intermediate (T±), governed by rate constant k1, and its subsequent breakdown to products, governed by rate constant k2. mdpi.com

When the nucleophilic attack (k1) is the slow step, the formation of the intermediate is rate-determining.

When the breakdown of the intermediate (k2) is the slow step, the expulsion of the leaving group is rate-determining.

This shift in the RDS is often dependent on the basicity of the incoming amine. For reactions with highly basic amines, the initial attack (k1) is fast, and the breakdown of the intermediate (k2) can become the RDS. For less basic amines, the nucleophilic attack is generally the rate-limiting step. rsc.orgmdpi.com

| Substrate Analogue | Amine | Solvent | Rate Constant (kN) [M-1s-1] | Temperature (°C) |

|---|---|---|---|---|

| 2,4-Dinitrophenyl Phenyl Ether | Morpholine | Acetonitrile (B52724) | Data not specified | N/A |

| 2,4-Dinitrophenyl Phenyl Ether | Morpholine | Dimethyl Sulfoxide | Data not specified | N/A |

| Methyl 4-Nitrophenyl Carbonate | Morpholine | Aqueous | 0.138 | 25.0 |

| Phenyl 2,4-Dinitrophenyl Carbonate | Morpholine | Aqueous | 15.1 | 25.0 |

Note: The table presents illustrative kinetic data for related systems to highlight the range of observed rate constants. Specific values for the title compound's direct analogues can vary significantly based on reaction conditions. nih.govrsc.org

The influence of electronic effects on reaction rates is quantitatively assessed using linear free-energy relationships.

Brønsted Relationships: The Brønsted-type plot, which correlates the logarithm of the rate constant (log kN) with the pKa of the conjugate acid of the amine nucleophile, is a powerful tool for mechanistic diagnosis. oup.comrsc.org The slope of this plot, the Brønsted coefficient (βnuc), provides insight into the degree of bond formation in the transition state.

A linear Brønsted plot suggests that the reaction mechanism and the nature of the transition state are consistent across the series of amines studied. nih.gov

A curved or biphasic Brønsted plot is often indicative of a change in the rate-determining step. rsc.orgacs.orgresearchgate.net For example, a decrease in the slope (from a high βnuc value to a low one) as amine basicity increases suggests a shift from the breakdown of the T± intermediate being rate-determining to its formation being rate-determining. nih.gov For the aminolysis of 2,4-dinitrophenyl and 2,4,6-trinitrophenyl thiolacetates, nonlinear Brønsted plots were observed, consistent with a stepwise mechanism and a change in the RDS. rsc.org

Hammett Equation: While less commonly reported for this specific system compared to Brønsted analyses, the Hammett equation can be used to analyze the effect of substituents on the aryl ring. A positive rho (ρ) value would indicate that the reaction is accelerated by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state and the Meisenheimer intermediate.

| Reaction Series | Brønsted Coefficient (β) | Interpretation |

|---|---|---|

| SAA with Methyl 4-Nitrophenyl Carbonate (high pKa) | 0.3 | RDS is formation of T± |

| SAA with Methyl 4-Nitrophenyl Carbonate (low pKa) | 1.0 | RDS is breakdown of T± |

| SAA with Phenyl 2,4-Dinitrophenyl Carbonate | 0.39 | Consistent with a concerted mechanism |

| Aminolysis of 2,4-dinitrophenyl thiolacetate | Curved (0.74 to 0.34) | Change in RDS from breakdown to formation of T± |

Note: SAA refers to secondary alicyclic amines. The data illustrates how Brønsted coefficients are used to interpret reaction mechanisms. rsc.orgnih.gov

The solvent plays a crucial role in SNAr reactions by stabilizing or destabilizing reactants, transition states, and intermediates. quora.com

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents are generally preferred for SNAr reactions. They are effective at solvating cations but poorly solvate anions, leaving the nucleophile relatively "naked" and highly reactive. quora.com Furthermore, they can effectively stabilize the charged transition state and the Meisenheimer complex, thereby accelerating the reaction. libretexts.org

Polar Protic Solvents (e.g., Water, Methanol): These solvents can decrease the rate of SNAr reactions. They solvate the amine nucleophile through hydrogen bonding, which lowers its ground-state energy and increases the activation energy required for the nucleophilic attack. libretexts.org However, they are very effective at stabilizing charged intermediates and leaving groups once they are formed.

Kinetic studies comparing different solvents for the reactions of 2,4-dinitrophenyl phenyl ether with amines show that the reactions are base-catalyzed in solvents like acetonitrile and DMSO. rsc.org The significant impact of the solvent highlights its active participation in the reaction mechanism, primarily through differential solvation of the species involved along the reaction coordinate. libretexts.org

Examination of Proton Transfer Processes within Reaction Mechanisms

In the study of reaction mechanisms involving analogues of this compound, the process of proton transfer is a critical feature that often dictates the reaction pathway and rate. The nucleophilic aromatic substitution (SNAr) reactions of activated dinitrophenyl ethers and esters with cyclic secondary amines, such as morpholine and piperidine (B6355638), serve as excellent models for understanding the formation of these analogues and the associated proton transfer steps. These reactions typically proceed through the formation of a zwitterionic Meisenheimer complex, and the subsequent proton transfer from this intermediate can be a rate-limiting step.

Kinetic studies on the reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with a series of cyclic secondary amines in acetonitrile have shown that these reactions are catalyzed by a second amine molecule. acs.orgnih.gov This catalytic action is evidenced by the upward curvature in plots of the pseudo-first-order rate constant versus the amine concentration. acs.orgnih.gov The mechanism involves an initial nucleophilic attack by the amine on the aromatic ring to form a zwitterionic intermediate (MC±). This intermediate then undergoes deprotonation by a second amine molecule, which acts as a base, to facilitate the expulsion of the leaving group. acs.orgnih.gov

The reaction of 2,4-dinitrophenyl phenyl ether with morpholine has been shown to be base-catalyzed in a variety of solvents, including dimethyl sulphoxide, acetonitrile, tetrahydrofuran, and ethyl acetate. rsc.org This observation underscores the general importance of base catalysis in the decomposition of the intermediate formed during these nucleophilic aromatic substitution reactions. rsc.org

Detailed mechanistic insights are often derived from Brønsted-type plots, which correlate the reaction rate with the basicity of the nucleophile. For the reactions of 1-(4-nitrophenyl)-2,4-dinitrobenzene with secondary amines, the Brønsted plots (log k vs. pKa of the amine) are linear. nih.gov The slopes of these plots, known as Brønsted coefficients (βnuc), provide information about the degree of bond formation in the transition state. For the uncatalyzed and catalyzed pathways, βnuc values of 1.10 and 0.85 have been reported, respectively. nih.gov

The catalyzed deprotonation of the zwitterionic intermediate is proposed to occur through a concerted mechanism involving a cyclic transition state, rather than a stepwise pathway that would involve a distinct anionic intermediate. acs.orgnih.gov This is supported by activation parameters and deuterium (B1214612) kinetic isotope effects. acs.orgnih.govacs.org For instance, the catalyzed reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with piperidine exhibits a very low enthalpy of activation (ΔH‡) and a highly negative entropy of activation (ΔS‡), which is characteristic of a highly organized transition state. acs.orgnih.gov

| Parameter | Value |

|---|---|

| ΔH‡ (kcal/mol) | 0.38 |

| ΔS‡ (cal/mol·K) | -55.4 |

Similarly, a kinetic study on the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate (B1224709) with cyclic secondary amines in acetonitrile also points to both uncatalyzed and catalyzed reaction pathways. acs.org The Brønsted-type plots for these reactions are linear, with βnuc values of 1.03 for the uncatalyzed and 0.69 for the catalyzed routes. acs.org The activation parameters for the catalyzed reaction with morpholine were determined to be ΔH‡ = -0.80 kcal/mol and ΔS‡ = -61.7 cal/(mol·K). acs.org The negative enthalpy of activation suggests a complex reaction mechanism with pre-equilibrium steps.

| Parameter | Value |

|---|---|

| ΔH‡ (kcal/mol) | -0.80 |

| ΔS‡ (cal/mol·K) | -61.7 |

Deuterium kinetic isotope effects (KIEs) provide further compelling evidence for the nature of the proton transfer step. For the reaction of 4-nitrophenyl 3,5-dinitrobenzoate, an inverse KIE (kH/kD < 1) of 0.93 is observed for the uncatalyzed pathway, while a normal primary KIE (kH/kD > 1) of 3.23 is found for the catalyzed route. acs.org A significant primary KIE indicates that the C-H (or N-H) bond is being broken in the rate-determining step, strongly supporting the role of proton transfer in this step for the catalyzed mechanism. acs.org

Steric factors can also influence the rate of proton transfer. In reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778) versus N-methylaniline, a significant rate reduction is observed with the more sterically hindered N-methylaniline. rsc.org This decrease is attributed to increased steric hindrance in both the formation of the zwitterionic intermediate and the subsequent proton transfer step. rsc.org

Theoretical and Computational Chemistry Studies of 4 5 Methyl 2,4 Dinitrophenyl Morpholine

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular structure, electronic properties, and reactivity of chemical compounds.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(5-Methyl-2,4-dinitrophenyl)morpholine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are utilized to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. These calculations can reveal critical bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic structure analysis through DFT provides valuable data such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For morpholine (B109124) derivatives, these calculations help in understanding how the substituents on the phenyl ring influence the electronic distribution and reactivity. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of a Related Morpholine Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.5 eV |

| Energy Gap (ΔE) | 4.0 eV |

Note: This data is for a comparable morpholine derivative and illustrates the type of information obtained from DFT calculations. researchgate.net

Understanding the mechanisms of chemical reactions is a fundamental aspect of chemistry. Computational chemistry allows for the exploration of potential reaction pathways and the identification of transition states, which are the energy maxima along a reaction coordinate. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules. By mapping the potential energy surface, researchers can predict the most likely reaction mechanisms and calculate the activation energies, providing insights that are often difficult to obtain through experimental means alone.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro groups and the morpholine ring, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms and the regions near the nitro groups would exhibit positive potential.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can be used to sample its various possible conformations and determine their relative stabilities. This is particularly important for a flexible molecule containing a morpholine ring. Furthermore, by simulating the molecule in a solvent like water or an organic solvent, researchers can study the specific interactions, such as hydrogen bonding, between the solute and solvent molecules. These interactions can significantly influence the molecule's properties and reactivity. The Automated Topology Builder (ATB) is a resource that can facilitate the development of molecular force fields necessary for such simulations. uq.edu.au

Predictive Modeling of Spectroscopic Signatures for Mechanistic Interpretation (excluding basic identification)

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and aid in the interpretation of complex spectra. Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of electronic transitions, TD-DFT can help to understand the nature of these transitions and how they are influenced by the molecular structure.

For this compound, predictive modeling of its spectroscopic signatures can go beyond simple identification. For instance, by calculating how the vibrational frequencies (IR and Raman spectra) or NMR chemical shifts change along a reaction coordinate, it is possible to gain deeper mechanistic insights into chemical transformations involving this molecule.

Despite a comprehensive search of available scientific literature, detailed experimental data from X-ray crystallographic analysis and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for the specific compound this compound is not publicly available. The CAS number for this compound is 260410-78-4.

Consequently, it is not possible to provide a scientifically accurate article with the specific, data-rich content requested in the outline, such as precise bond lengths, bond angles, torsion angles, and advanced NMR spectroscopic data, without resorting to speculation or presenting data from related but distinct molecules, which would be scientifically inappropriate.

To fulfill the user's request, published research containing the X-ray crystal structure and detailed NMR analysis of this compound would be required. Without this primary data, the generation of a thorough and accurate article focusing solely on this compound, as per the provided instructions, cannot be achieved.

Advanced Structural Characterization and Spectroscopic Applications of 4 5 Methyl 2,4 Dinitrophenyl Morpholine

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy is an indispensable tool for the qualitative analysis of 4-(5-methyl-2,4-dinitrophenyl)morpholine, allowing for the identification of its key functional groups through their characteristic vibrational frequencies. Both Infrared (IR) and Raman spectroscopy provide complementary information based on the changes in dipole moment and polarizability of the molecule's bonds, respectively.

The analysis of the vibrational spectra is based on the distinct contributions from the morpholine (B109124) ring, the dinitrophenyl moiety, and the methyl group. The morpholine unit typically exhibits characteristic C-H stretching vibrations, as well as C-O-C and C-N stretching modes. The dinitrophenyl group is characterized by strong absorptions from the nitro (NO₂) groups and aromatic C-H and C=C stretching vibrations. The methyl group will also show characteristic C-H stretching and bending frequencies.

Key Vibrational Modes for Functional Group Analysis:

The expected vibrational frequencies for this compound can be assigned to specific functional groups within the molecule. These assignments are critical for confirming the structure of the compound.

Aromatic C-H Stretching: The vibrations of the hydrogen atoms attached to the dinitrophenyl ring are expected to appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the CH₂ groups in the morpholine ring and the CH₃ group are anticipated in the 2990-2850 cm⁻¹ range.

Nitro Group Vibrations: The nitro groups are a prominent feature of this molecule and give rise to strong, characteristic bands. The asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretching vibrations are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. These bands are often intense in the IR spectrum.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring typically produce a series of bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond connecting the morpholine ring to the dinitrophenyl group is expected in the 1340-1250 cm⁻¹ region.

Morpholine Ring Vibrations: The characteristic vibrations of the morpholine ring, including the C-O-C ether linkage stretching, are expected in the 1150-1050 cm⁻¹ region.

Interactive Data Table of Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | Dinitrophenyl Ring | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | Morpholine Ring, Methyl Group | 2990 - 2850 | Medium-Strong | Medium-Strong |

| Asymmetric NO₂ Stretch | Nitro Groups | 1530 - 1500 | Strong | Medium |

| Symmetric NO₂ Stretch | Nitro Groups | 1350 - 1330 | Strong | Strong |

| Aromatic C=C Stretch | Dinitrophenyl Ring | 1600 - 1450 | Medium-Strong | Medium-Strong |

| C-N Stretch | Phenyl-Morpholine Linkage | 1340 - 1250 | Medium | Medium |

| C-O-C Stretch | Morpholine Ring | 1150 - 1050 | Strong | Weak |

Reaction Monitoring Applications:

Vibrational spectroscopy is also a powerful technique for real-time reaction monitoring. For instance, during the synthesis of this compound, which may involve the reaction of a substituted dinitrobenzene with morpholine, IR or Raman spectroscopy can be used to track the progress of the reaction. The disappearance of the N-H stretching band from morpholine (if it is a starting material) and the appearance of the characteristic bands of the dinitrophenyl-morpholine product, such as the strong NO₂ stretching bands, can be monitored over time to determine the reaction endpoint. This allows for precise control over the reaction conditions and can help in optimizing the yield and purity of the final product.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of organic compounds, providing two critical pieces of information for this compound: its precise molecular weight and its fragmentation pattern, which offers clues about its substructures.

Precise Molecular Weight Determination:

The molecular formula of this compound is C₁₁H₁₃N₃O₅. HRMS can measure the mass of the molecular ion with very high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition of the molecule, confirming its identity. The theoretical exact mass of the [M+H]⁺ ion can be calculated and compared with the experimentally determined value to validate the compound's structure.

Fragmentation Analysis:

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. This fragmentation is often predictable and provides a "fingerprint" of the molecule's structure. The fragmentation of this compound is expected to occur at the weaker bonds and lead to the formation of stable ions.

Predicted Fragmentation Pathways:

Upon ionization, the molecular ion of this compound is expected to undergo several key fragmentation reactions:

Cleavage of the Morpholine Ring: The morpholine ring can undergo fragmentation through various pathways, including the loss of small neutral molecules like ethylene (B1197577) oxide (C₂H₄O).

Loss of Nitro Groups: The nitro groups can be lost as NO₂ or NO radicals, leading to significant fragment ions.

Cleavage of the Phenyl-Morpholine Bond: The bond between the dinitrophenyl ring and the morpholine nitrogen can cleave, resulting in ions corresponding to both the dinitrophenyl and the morpholine moieties.

Fragmentation of the Dinitrophenyl Ring: The aromatic ring itself can undergo fragmentation, although this typically requires higher energy.

Interactive Data Table of Predicted Mass Fragments

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 267.0804 | [C₁₁H₁₃N₃O₅]⁺ | Molecular Ion (M⁺) |

| 221.0855 | [M - NO₂]⁺ | Loss of a nitro group |

| 194.0640 | [C₇H₅N₂O₄]⁺ | Cleavage of the phenyl-morpholine bond (dinitrophenyl moiety) |

| 181.0899 | [M - C₄H₈O]⁺ | Loss of a neutral fragment from the morpholine ring |

| 86.0606 | [C₄H₈NO]⁺ | Cleavage of the phenyl-morpholine bond (morpholine moiety) |

This detailed fragmentation analysis, combined with the precise molecular weight determination, provides a high degree of confidence in the structural assignment of this compound.

Synthesis and Chemical Reactivity of Derivatives and Analogues of 4 5 Methyl 2,4 Dinitrophenyl Morpholine

Systematic Modifications of the Dinitrophenyl Moiety

Alteration of Nitro Group Positions and Number

The reactivity of haloarenes toward nucleophilic substitution reactions is significantly increased by the presence of nitro groups at the ortho and para positions relative to the leaving group. doubtnut.com The nitro group, being a strong electron-withdrawing group, decreases the electron density over the benzene (B151609) ring, which facilitates nucleophilic attack. doubtnut.com In the context of dinitrophenyl compounds, the positioning of the nitro groups is crucial for activating the aromatic ring towards nucleophilic aromatic substitution (SNAr).

For instance, in the synthesis of related compounds like 4-(2,4-dinitrophenyl)morpholine, the fluorine or chlorine atom at the C1 position is readily displaced by the secondary amine of morpholine (B109124). This reactivity is attributed to the presence of nitro groups at the C2 and C4 positions, which stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. The kinetics of reactions between 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with various amines, including morpholine, have been studied in detail. rsc.org

Varying the position of the nitro groups on the aromatic ring has a direct effect on the molecular coplanarity and crystal packing of nitro-substituted compounds. mdpi.com For example, in a study on nitro-substituted chalcones, it was observed that changing the nitro group position from ortho- to meta- on an aromatic ring resulted in a more planar molecule. mdpi.com While not directly on the target compound, this suggests that isomers of 4-(5-Methyl-2,4-dinitrophenyl)morpholine with altered nitro group positions would exhibit different stereochemical and solid-state properties.

Furthermore, the number of nitro groups plays a significant role. Increasing the number of nitro groups, as seen in trinitrophenyl derivatives, can enhance the energetic properties of the compounds. chemrxiv.org Conversely, reducing the number of nitro groups would be expected to decrease the reactivity of the aromatic ring towards nucleophilic substitution.

A theoretical study on dinitrophenyl-substituted heterocyclic compounds investigated the effect of the position of nitro groups on the electronic structure and energetic performance. nih.gov Although focused on a different heterocyclic system, the principles are transferable. The study designed 81 derivatives by introducing different substituents and found that the detonation velocity and pressure were significantly influenced by the substitution pattern on the dinitrophenyl ring. nih.gov

The following table summarizes the general influence of nitro group positioning on the reactivity of a generic halonitrobenzene towards nucleophilic aromatic substitution.

| Nitro Group Position(s) Relative to Leaving Group | Effect on Reactivity | Rationale |

| Ortho and/or Para | High Activation | Strong stabilization of the Meisenheimer intermediate through resonance and inductive effects. |

| Meta | Weak Activation | Stabilization of the Meisenheimer intermediate is primarily through the weaker inductive effect. |

| No Nitro Groups | Low Reactivity | The aromatic ring is not activated towards nucleophilic attack. |

Introduction of Diverse Substituents on the Aromatic Ring

Electron-withdrawing groups, similar to the nitro groups, would be expected to further enhance the electrophilicity of the aromatic ring, making it even more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease the reactivity towards nucleophiles.

In a broader context, the synthesis of 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives involved the use of a 3,5-dinitrophenyl moiety, and their biological activity was found to be dependent on the nature of the substituents on the heterocyclic ring. nih.govresearchgate.net This highlights the importance of substituent effects in determining the properties of molecules containing a dinitrophenyl group.

A study on the synthesis of 4-(5-aryl-2-furoyl)morpholines demonstrated the introduction of various substituents on an aromatic ring attached to a morpholine-containing scaffold. nih.gov While the core aromatic system is different, the synthetic strategies for introducing substituents such as fluoro, chloro, and nitro groups are relevant. nih.gov

The following table provides a hypothetical overview of the expected effect of different substituents on the reactivity of the dinitrophenyl ring in this compound towards nucleophilic aromatic substitution at a hypothetical leaving group position.

| Substituent | Position on the Ring | Expected Effect on Reactivity | Rationale |

| -Cl, -Br | Ortho, Para | Increase | Electron-withdrawing inductive effect. |

| -CN | Ortho, Para | Strong Increase | Strong electron-withdrawing inductive and resonance effects. |

| -OCH₃ | Ortho, Para | Decrease | Electron-donating resonance effect outweighs the inductive effect. |

| -CH₃ | Ortho, Para | Decrease | Weak electron-donating inductive effect. |

Structural Variations on the Morpholine Heterocycle

The morpholine ring in this compound, while generally considered a stable heterocycle, can undergo structural modifications that influence its chemical and physical properties. These variations include the introduction of substituents on the morpholine ring itself and alterations to the ring size through expansion or contraction.

Substituent Effects on the Morpholine Ring

The introduction of substituents on the morpholine ring can significantly impact the molecule's conformation, basicity, and reactivity. The flexible chair conformation of the morpholine ring can be influenced by the steric bulk and electronic nature of the substituents. nih.gov

For instance, the introduction of a methyl group at the C3 position of the morpholine ring has been studied in the context of developing selective and brain-penetrant mTOR kinase inhibitors. nih.gov Such substitutions can affect the lipophilicity and polar surface area of the molecule. nih.gov In a study on the synthesis of 2- and 3-substituted morpholine congeners, it was found that the diastereoselectivity of the reactions was influenced by the avoidance of pseudo A1,3 strain between the substituents and the N-tosyl group, as well as the anomeric effect of the oxygen atom. nih.govacs.org

The synthesis of substituted morpholines can be achieved through various methods, including the reaction of 1,2-amino alcohols with electrophiles. organic-chemistry.org A study on the synthesis of N-methylmorpholine from morpholine and dimethyl carbonate highlights a method for N-alkylation of the morpholine ring. asianpubs.org

The following table summarizes the potential effects of substituents at different positions on the morpholine ring.

| Substituent | Position on Morpholine Ring | Potential Effects |

| Alkyl group (e.g., -CH₃) | C2, C3, C5, C6 | Can introduce chirality, influence ring conformation, and affect steric hindrance around the nitrogen atom. |

| Phenyl group | C2, C3, C5, C6 | Can significantly increase steric bulk and introduce potential for π-π stacking interactions. |

| Hydroxyl group | C2, C3, C5, C6 | Can increase polarity and provide a site for further functionalization. |

Ring Expansion or Contraction Studies of the Morpholine Core

Ring expansion and contraction reactions offer a pathway to synthesize larger or smaller heterocyclic systems from the morpholine core. wikipedia.orgchemistrysteps.com These transformations often proceed through the formation of reactive intermediates such as carbocations or by rearrangement reactions. wikipedia.orgchemistrysteps.com

One reported method for morpholine ring expansion involves the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions, which leads to the formation of 4-benzyl-6-phenoxy-1,4-oxazepanes in addition to the expected substitution product. rsc.org This ring expansion is proposed to occur via neighboring group participation, leading to an ambident aziridinium (B1262131) cation intermediate. rsc.org

Ring contraction of larger rings to form smaller ones can also be envisioned. For example, the Favorskii rearrangement of cyclic α-halo ketones can lead to ring-contracted products. chemistrysteps.com While not directly demonstrated for morpholine derivatives in the provided context, analogous transformations could potentially be applied.

The following table illustrates the general concepts of morpholine ring expansion and contraction.

| Transformation | General Reaction Scheme | Resulting Heterocycle |

| Ring Expansion | Rearrangement of a C3-substituted morpholine | 1,4-Oxazepane derivative |

| Ring Contraction | Hypothetical rearrangement of a morpholine derivative | Tetrahydro-1,3-oxazine or other smaller heterocycles |

Development of Heterocyclic Annulated Systems and Fused Ring Analogues

The development of heterocyclic annulated systems and fused ring analogues involves the construction of new rings onto the existing this compound scaffold. This approach can lead to novel chemical entities with significantly different three-dimensional structures and properties.

The synthesis of morpholine-fused triazoles has been achieved through a "click chemistry" inspired one-pot methodology. nih.gov This process involves the synthesis of triazolyl azido (B1232118) alcohols which are then utilized for the construction of the fused morpholine-triazole system. nih.gov

Another strategy for creating fused systems is through intramolecular cyclization reactions. For example, the synthesis of quinoline (B57606) derivatives can be achieved through methods like the Doebner-Von Miller reaction, which involves the reaction of anilines with α,β-unsaturated carbonyl compounds. derpharmachemica.com By analogy, a suitably functionalized 4-(dinitrophenyl)morpholine could potentially undergo intramolecular cyclization to form a fused quinoline-morpholine system.

The synthesis of fused heterocyclic compounds often relies on the strategic placement of functional groups that can participate in ring-forming reactions. For instance, a study on the synthesis of new morpholine derivatives involved the reaction of a 1,2,4-triazole-3-thiol with bromoacetic acid to form a fused thiazolidinone ring system. researchgate.net

The following table presents some examples of fused heterocyclic systems that could potentially be derived from a morpholine core.

| Fused Heterocyclic System | General Synthetic Approach |

| Morpholino[4,3-d] nih.govnih.govresearchgate.nettriazole | Intramolecular cyclization of an N-amino-N'-(2-hydroxyethyl)guanidine derivative. |

| Pyrazino[2,1-c] nih.govresearchgate.netoxazine | Intramolecular cyclization of a 2-(2-aminoethoxy)ethanamine derivative with a 1,2-dicarbonyl compound. |

| Imidazo[2,1-b] nih.govresearchgate.nete3s-conferences.orgoxadiazole-fused morpholine | Multi-step synthesis involving the construction of the imidazole (B134444) and oxadiazole rings onto the morpholine scaffold. |

Investigation of the Chemical Reactivity of Derived Compounds in Novel Transformations

In the exploration of the chemical utility of this compound and its analogues, researchers have investigated the reactivity of derived compounds in novel transformations that lead to the formation of complex heterocyclic systems. These studies open avenues for the synthesis of new molecular scaffolds with potential applications in various fields of chemistry. Two notable examples of such transformations are the reductive heterocyclisation of N-(2,4-dinitrophenyl)morpholine and the Meisenheimer rearrangement of its N-oxide derivative. These reactions highlight the latent reactivity of the dinitrophenyl and morpholine moieties, allowing for their conversion into more intricate molecular architectures.

Reductive Heterocyclisation of N-(2,4-Dinitrophenyl)morpholine

A significant novel transformation of a compound structurally analogous to the subject of this article is the reductive heterocyclisation of N-(2,4-dinitrophenyl)morpholine. This reaction provides a pathway to condensed tricyclic systems, which are of interest in medicinal and materials chemistry. The process involves the reduction of the two nitro groups on the phenyl ring, followed by an intramolecular cyclization.

In a study by Savina and Sokolov, the reduction of N-(2,4-dinitrophenyl)morpholine was carried out using tin(II) chloride in an acidic medium of isopropyl alcohol and hydrochloric acid. rsc.org The reaction, conducted at 60°C, did not simply yield the expected diamine but instead produced a mixture of products, including a novel condensed heterocyclic compound, 7-nitro-3,4-dihydro-1H-benzo researchgate.netnih.govimidazo[2,1-c] rsc.orgresearchgate.netoxazine. rsc.org This transformation underscores the potential for one-pot reactions to generate molecular complexity from readily available starting materials.

The formation of the tricyclic product proceeds through the selective reduction of one nitro group to an amino group, which then participates in an intramolecular cyclization with the other nitro group, likely via a reactive intermediate. The reaction also yielded the chlorinated and non-cyclized reduction products, indicating a complex reaction pathway. The relative yields of the products were found to be sensitive to the reaction conditions, including the amount of the reducing agent. rsc.org

Table 1: Products and Yields of the Reductive Heterocyclisation of N-(2,4-Dinitrophenyl)morpholine

| Product | Structure | Yield (%) |

| 2-Morpholino-5-nitroaniline |  | 21 |

| 4-Chloro-2-morpholino-5-nitroaniline |  | 62 |

| 7-Nitro-3,4-dihydro-1H-benzo researchgate.netnih.govimidazo[2,1-c] rsc.orgresearchgate.netoxazine |  | 17 |

Data sourced from Savina and Sokolov. rsc.org

This reductive heterocyclisation represents a valuable synthetic strategy for accessing novel fused heterocyclic systems from dinitrophenyl-substituted morpholines.

Meisenheimer Rearrangement of N-(2,4-Dinitrophenyl)morpholine N-oxide

Another fascinating novel transformation is the thermal Meisenheimer rearrangement of N-(2,4-dinitrophenyl)morpholine N-oxide. This reaction involves an intramolecular migration of the 2,4-dinitrophenyl group from the nitrogen atom to the oxygen atom of the N-oxide, forming an O-(2,4-dinitrophenyl)hydroxylamine derivative. rsc.org

The synthesis of the precursor, N-(2,4-dinitrophenyl)morpholine N-oxide, is achieved by the oxidation of N-(2,4-dinitrophenyl)morpholine using a mixture of hydrogen peroxide and formic acid. rsc.org The subsequent rearrangement is typically induced by heating the N-oxide in an aprotic solvent.

This rsc.orgrsc.org-sigmatropic rearrangement is a classic example of a named reaction in organic chemistry and its application to this specific substrate demonstrates a unique transformation of a dinitrophenyl-morpholine derivative. The driving force for this rearrangement is the formation of a thermodynamically more stable O-aryl hydroxylamine (B1172632) from the tertiary amine N-oxide.

The kinetics of this rearrangement have been studied, revealing that the reaction follows an intramolecular, concerted mechanism. rsc.org This transformation provides a clear example of how the inherent reactivity of a derived functional group, in this case, the N-oxide, can be harnessed to achieve a novel molecular structure.

Table 2: Synthesis and Rearrangement of N-(2,4-Dinitrophenyl)morpholine N-oxide

| Reaction Step | Reactant(s) | Product | Conditions |

| Oxidation | N-(2,4-Dinitrophenyl)morpholine, H₂O₂, HCO₂H | N-(2,4-Dinitrophenyl)morpholine N-oxide | - |

| Rearrangement | N-(2,4-Dinitrophenyl)morpholine N-oxide | O-(2,4-Dinitrophenyl)-N-hydroxymorpholine | Heating in aprotic solvent |

Information based on the general Meisenheimer rearrangement of N-arylamine N-oxides. rsc.org

The investigation into such novel transformations of derivatives of this compound and its analogues is crucial for expanding the synthetic toolbox available to chemists and for the discovery of new compounds with unique properties and potential applications.

Advanced Roles and Research Prospects of 4 5 Methyl 2,4 Dinitrophenyl Morpholine in Chemical Science

Utility as a Versatile Synthetic Intermediate in Multi-Step Organic Synthesis

While not yet a commonplace reagent, the structural attributes of 4-(5-Methyl-2,4-dinitrophenyl)morpholine suggest its potential as a versatile intermediate in multi-step organic synthesis. The presence of the highly activated dinitrophenyl ring opens avenues for various transformations. For instance, the nitro groups can be selectively or fully reduced to amines, which can then participate in a wide array of subsequent reactions, including diazotization, acylation, and alkylation. This would allow for the introduction of diverse functionalities onto the aromatic ring, making the morpholine-containing fragment a scaffold for the synthesis of more complex molecules with potential applications in medicinal chemistry and agrochemicals. e3s-conferences.orgcymitquimica.com

The synthesis of morpholine (B109124) derivatives is a significant area of research, with various methods being developed to access these heterocyclic compounds. researchgate.netorganic-chemistry.org The preparation of this compound itself likely involves the nucleophilic aromatic substitution of a suitable di- or tri-substituted benzene (B151609) with morpholine. The resulting compound can then be further modified, highlighting its role as a stepping stone to more elaborate chemical structures. The utility of morpholine amides as versatile building blocks in organic synthesis has been demonstrated, suggesting that derivatives of this compound could be similarly employed. nih.gov

Contributions to Fundamental Principles of Organic Chemistry

The unique electronic and steric features of this compound make it an excellent candidate for studies aimed at elucidating fundamental principles of organic chemistry, particularly in the realm of reaction mechanisms and structure-reactivity relationships.

Serving as a Model System for Nucleophilic Aromatic Substitution Studies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry, and highly activated aromatic systems are often used as model substrates to study its mechanism. nih.gov The dinitrophenyl group in this compound renders the aromatic ring highly electrophilic and susceptible to nucleophilic attack. The reaction of this compound with various nucleophiles would proceed via the well-established SNAr mechanism, likely involving the formation of a Meisenheimer complex. researchgate.netsemanticscholar.orgsemanticscholar.org

Table 1: Key Factors in Nucleophilic Aromatic Substitution (SNAr) Reactions

| Factor | Description | Expected Influence on Reactions of this compound |

| Substrate | The electrophilicity of the aromatic ring. | The two nitro groups strongly activate the ring towards nucleophilic attack. |

| Nucleophile | The strength and nature of the attacking species. | A wide range of nucleophiles (amines, alkoxides, etc.) can be studied. |

| Leaving Group | The ability of a substituent to depart from the ring. | Not directly applicable to the parent compound, but relevant for its derivatives. |

| Solvent | The polarity and proticity of the reaction medium. | Polar aprotic solvents are expected to favor the reaction by solvating the charged intermediate. |

Advancing Understanding of Structure-Reactivity Relationships

The relationship between a molecule's structure and its chemical reactivity is a central theme in organic chemistry. This compound provides an excellent platform for exploring these relationships in the context of SNAr reactions. The interplay of electronic and steric effects within this molecule is particularly noteworthy. unilag.edu.ngunilag.edu.ngacs.orgcapes.gov.brresearchgate.net

The electron-withdrawing nitro groups dominate the electronic landscape of the aromatic ring, making it highly susceptible to nucleophilic attack. The methyl group, while typically considered an electron-donating group, also introduces steric hindrance that can influence the rate and regioselectivity of reactions. By comparing the reactivity of this compound with that of its non-methylated counterpart and other substituted dinitrophenylamines, researchers can quantify the impact of these steric and electronic perturbations. Such studies contribute to a more nuanced understanding of how subtle structural modifications can lead to significant changes in chemical behavior.

Exploration of its Potential as a Ligand in Coordination Chemistry

While not extensively studied in this capacity, this compound possesses structural features that suggest its potential as a ligand in coordination chemistry. The morpholine ring contains both a nitrogen and an oxygen atom, both of which have lone pairs of electrons available for coordination to a metal center. The nitrogen atom, being part of a secondary amine, is a common coordination site in many ligands. The ether oxygen, while generally a weaker donor, can also participate in coordination, potentially leading to chelation.

The dinitrophenyl group could also play a role in the coordination chemistry of this molecule. The oxygen atoms of the nitro groups are known to coordinate to metal ions in some instances. Furthermore, the aromatic ring itself could engage in π-stacking interactions with other ligands or metal centers. The synthesis and characterization of metal complexes with this compound as a ligand would be a novel area of research, potentially leading to new catalysts or materials with interesting electronic or magnetic properties. The steric bulk of the dinitrophenyl group could also influence the coordination geometry and stoichiometry of the resulting complexes.

Integration into Specialized Material Science Research (e.g., as building blocks for non-biological polymers, generalizing from morpholine-2,5-diones)

The field of material science is constantly in search of new molecular building blocks to create polymers with tailored properties. Morpholine derivatives have shown promise in this area, particularly in the synthesis of biocompatible and functional polymers. researchgate.net While this compound itself has not been reported as a monomer, its structural motifs can be considered in the design of new polymeric materials.

A particularly relevant area is the synthesis of polymers from morpholine-2,5-diones. These monomers can undergo ring-opening polymerization to produce polydepsipeptides, which are biodegradable and have potential applications in the biomedical field. atlantis-press.comacs.orgacs.orgresearchgate.netresearchgate.netacs.org By analogy, one could envision the synthesis of functionalized morpholine-based monomers derived from this compound. The dinitrophenyl group would impart unique electronic and potentially photoactive properties to the resulting polymer. For instance, the nitro groups could be used as handles for post-polymerization modification or could contribute to the polymer's thermal stability. The synthesis of sequence-defined oligomers using morpholino chemistry is also an emerging field where functionalized monomers could find application. nih.gov

Table 2: Potential Applications of Morpholine-Based Polymers

| Polymer Type | Monomer | Potential Properties/Applications |

| Polydepsipeptides | Morpholine-2,5-diones | Biodegradable materials, drug delivery, tissue engineering. researchgate.netacs.org |

| Poly(N-acryloyl morpholine) | N-acryloyl morpholine | Biocompatible, hydrophilic, non-immunogenic. researchgate.net |

| Functionalized Polymers | Derivatives of this compound | Enhanced thermal stability, photoactivity, platforms for further functionalization. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-Methyl-2,4-dinitrophenyl)morpholine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of morpholine derivatives often involves nucleophilic substitution or coupling reactions. For example, 4-substituted morpholines can be synthesized via condensation of amines with halogenated aromatic nitro compounds under basic conditions. Sodium hydroxide in 1-propanol has been used as a solvent and base for similar reactions, enabling efficient substitution at the morpholine nitrogen . Optimization may involve adjusting reaction temperature (e.g., reflux conditions), molar ratios of reactants, and purification via recrystallization or column chromatography.

Q. How can NMR spectroscopy be utilized to confirm the structural integrity of this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for verifying the substitution pattern and purity. For morpholine derivatives, characteristic peaks include:

- Morpholine ring protons : δ ~3.6–3.8 ppm (N–CH₂–O).

- Aromatic protons : δ ~7.0–8.5 ppm (split patterns depend on nitro and methyl substituents).

- Methyl group : δ ~2.5 ppm (singlet for –CH₃ on the benzene ring).

Discrepancies in integration ratios or unexpected splitting may indicate incomplete substitution or impurities .

Q. What spectroscopic techniques are suitable for characterizing the electronic and vibrational properties of this compound?

- Methodological Answer :

- Raman and IR spectroscopy : Identify vibrational modes (e.g., C–H stretching in morpholine at ~2980–3145 cm⁻¹, nitro group symmetric/asymmetric stretches at ~1350–1550 cm⁻¹) .

- UV-Vis spectroscopy : Assess electronic transitions influenced by the nitro and methyl groups (λmax shifts indicate conjugation or steric effects).

Advanced Research Questions

Q. How do high-pressure conditions affect the crystalline structure of this compound, and what experimental designs can detect phase transitions?

- Methodological Answer : High-pressure Raman spectroscopy (up to 3.5 GPa) reveals pressure-induced shifts in vibrational modes, such as splitting/merging of C–H stretching bands (~2980–3145 cm⁻¹), indicating conformational changes or phase transitions. Discontinuities in the dω/dp (frequency vs. pressure) plot at ~0.7, 1.7, and 2.5 GPa suggest structural rearrangements. Complementary techniques like X-ray diffraction under pressure or dielectric spectroscopy can validate these findings .

Q. How can researchers resolve contradictions in spectral data (e.g., overlapping Raman/IR bands) for this compound?

- Methodological Answer :

- Band deconvolution : Use software tools (e.g., Lorentzian fitting) to separate overlapping peaks.

- Ab-initio calculations : Compare experimental spectra with DFT-simulated vibrational modes to assign ambiguous bands.

- Isotopic labeling : Replace specific hydrogen atoms with deuterium to isolate contributions from C–H bonds .

Q. What strategies are effective in evaluating the antimicrobial activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi.

- Structure-activity relationship (SAR) : Modify substituents (e.g., nitro groups, alkyl chains) to assess impacts on membrane permeability or enzyme inhibition.

- Mechanistic studies : Employ fluorescence microscopy to track cellular uptake or ROS generation in microbial cells .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to determine electrophilic centers (e.g., electron-deficient nitro-substituted benzene).

- Fukui indices : Identify regions prone to nucleophilic attack.

- Solvent modeling : Include solvent effects (e.g., 1-propanol) using PCM (Polarizable Continuum Model) to refine reaction energy profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.